(3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine
Description
(3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran-derived amine characterized by a fused bicyclic structure. The compound features an ethyl substituent at the 5-position of the benzofuran ring and a primary amine group at the 3-position. Its stereochemistry (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3R)-5-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-2-7-3-4-10-8(5-7)9(11)6-12-10/h3-5,9H,2,6,11H2,1H3/t9-/m0/s1 |
InChI Key |
OUMMNHSYDWRXCF-VIFPVBQESA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)OC[C@@H]2N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of an appropriate precursor to form the benzofuran ring, followed by the introduction of the ethyl and amine groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors or batch reactors. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted benzofuran compounds.
Scientific Research Applications
(3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine with structurally related benzofuran-3-amine derivatives, focusing on substituent effects, physicochemical properties, and biological implications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The 5-ethyl group in the target compound increases lipophilicity compared to unsubstituted (V0X, MW 135.16) or halogenated analogs (e.g., 7-fluoro, MW 189.61). This may improve membrane permeability but reduce aqueous solubility.
- The 5-trifluoromethyl derivative (MW 239.62) combines high lipophilicity with enhanced metabolic resistance due to the strong C-F bond .
Positional isomerism (e.g., 2-methyl vs. 5-ethyl) alters ring strain and hydrogen-bonding capacity, impacting receptor interactions .
Stereochemical Considerations :
- All R-configured analogs (e.g., ) emphasize the importance of chirality in biological activity. Enantiomeric impurities could diminish efficacy or introduce toxicity.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) improve solubility under acidic conditions, which is advantageous for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
